1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

Catalog No.
S761977
CAS No.
17955-67-8
M.F
C15H36O6Si3
M. Wt
396.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

CAS Number

17955-67-8

Product Name

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

IUPAC Name

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

Molecular Formula

C15H36O6Si3

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C15H36O6Si3/c1-7-16-22(17-8-2)13-23(18-9-3,19-10-4)15-24(14-22,20-11-5)21-12-6/h7-15H2,1-6H3

InChI Key

SPEDTQCGQOZHQP-UHFFFAOYSA-N

SMILES

CCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC

Canonical SMILES

CCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC

Precursor for Silicon Carbide Ceramics

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane (HETSC) is a silicon-based molecule that has been explored as a precursor for the synthesis of silicon carbide (SiC) ceramics. [, ] SiC ceramics are highly sought-after materials due to their exceptional properties, including high strength, hardness, thermal conductivity, and chemical resistance. [] HETSC can be decomposed at high temperatures under an inert atmosphere, leading to the formation of pure SiC. [] This process offers several advantages compared to traditional methods, such as improved purity, control over microstructure, and lower processing temperatures. [, ]

Potential Applications in Electronics and Optoelectronics

The SiC ceramics derived from HETSC can be employed in various electronic and optoelectronic applications due to their unique properties. [, ] Some potential applications include:

  • High-power and high-frequency devices: SiC ceramics exhibit excellent electrical conductivity and thermal stability, making them suitable for high-power and high-frequency electronic devices like power transistors and microwave components. [, ]
  • Light-emitting diodes (LEDs): SiC can be doped with elements like aluminum or gallium to create efficient LEDs that emit light in the blue and ultraviolet regions of the spectrum. []
  • Sensors: The physical and chemical properties of SiC ceramics make them well-suited for various sensor applications, including pressure sensors, gas sensors, and biosensors. []

Research in Material Science

Beyond its role as a precursor for SiC, HETSC itself is also of interest in material science research. Studies have investigated its potential applications in areas like:

  • Self-assembled monolayers: HETSC can be used to create self-assembled monolayers on various surfaces, which are ordered arrangements of molecules with tailored properties. [] These monolayers can be used for various purposes, such as surface modification, biosensing, and catalysis. []
  • Organic-inorganic hybrid materials: HETSC can be incorporated into organic-inorganic hybrid materials, combining the advantages of both organic and inorganic components. These materials offer potential applications in areas like photovoltaics, energy storage, and drug delivery.

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane is a silane compound characterized by its unique structure that incorporates three silicon atoms and six ethoxy groups. Its molecular formula is C15H36O6Si3, and it has a molecular weight of approximately 366.7 g/mol. The compound appears as a colorless liquid and has notable physical properties, including a melting point around -70 °C and a boiling point near 320 °C .

There is no current information available on the specific mechanism of action of HET silacyclohexane. More research is needed to understand its potential applications and how it interacts with other molecules.

While detailed safety data for HET silacyclohexane is limited, some general hazards can be inferred based on its functional groups:

  • Flammability: The presence of ethoxy groups suggests some degree of flammability. However, the flash point data (>37 °C) indicates a moderately low flammability risk [].
  • Reactivity: Ethoxysilanes can react with water releasing ethanol, which is a flammable liquid. Additionally, they can react with some acids or bases. Proper handling procedures are necessary to avoid unintended reactions [].

The chemical reactivity of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is primarily influenced by its silane functional groups. It can undergo hydrolysis in the presence of moisture to form silanol compounds and ethanol as byproducts:

R Si OEt+H2OR Si OH+EtOH\text{R Si OEt}+\text{H}_2\text{O}\rightarrow \text{R Si OH}+\text{EtOH}

This reaction is significant in applications involving surface modifications and adhesion processes. Additionally, the compound can participate in condensation reactions to form siloxane networks when exposed to heat or catalysts .

Several methods exist for synthesizing 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane:

  • Direct Ethoxylation: This method involves reacting triethoxysilane with silicon tetrachloride in the presence of a base to yield the desired hexaethoxy compound.
  • Hydrolysis and Condensation: Starting from simpler silanes or siloxanes, controlled hydrolysis followed by condensation can produce this compound.
  • Solvent-Free Reactions: Recent advancements have allowed for solvent-free synthesis methods that improve yield and reduce environmental impact.

Each method varies in efficiency and environmental considerations .

Interaction studies involving 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane focus on its compatibility with other materials. For instance:

  • Polymer Interactions: Investigations into how this silane interacts with polymers have shown improved mechanical properties when used as a coupling agent.
  • Biological Interactions: Studies are ongoing to assess how this compound interacts with biological tissues and cells for potential medical applications.

Understanding these interactions is crucial for optimizing its use in practical applications .

Several compounds share structural similarities with 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Ethoxy-2-(triethoxysilyl)etheneC10H22O4SiContains an ethylene group enhancing reactivity
TriethoxysilaneC9H22O3SiSimpler structure; widely used as a coupling agent
TetraethylorthosilicateC8H20O4SiPrecursor for silica gel; less reactive than trisilanes

Uniqueness of 1,1,3,3,5,5-Hexaethoxy-1,3,5-Trisilinane

What sets 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane apart from these compounds is its higher degree of ethoxylation combined with multiple silicon atoms. This unique structure contributes to enhanced solubility and reactivity compared to simpler silanes while providing better adhesion properties than many traditional silanes .

Discovery and Early Investigations of Hexaethoxy-Trisilinane

The development of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is deeply rooted in the broader history of organosilicon chemistry. While the exact first synthesis of this specific compound is not widely documented in mainstream chemical literature, it emerged as part of the expanding field of silicon heterocycle chemistry. The compound has become particularly significant as a precursor to other important silicon-containing heterocycles, notably 1,3,5-trisilacyclohexane.

Evolution of Organosilicon Chemistry Leading to Trisilinane Research

The foundation for research into compounds like 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane was established in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane with diethylzinc. This groundbreaking work marked the beginning of organosilicon chemistry and set the stage for future explorations into increasingly complex silicon-containing structures.

The early 20th century saw significant advancements in the field through the pioneering work of Frederick Kipping, who extensively researched silicone compounds and coined the term "silicone" in 1904. Kipping's use of Grignard reagents to prepare alkylsilanes and arylsilanes, as well as his work with silicone oligomers and polymers, established fundamental synthetic pathways that would later enable the development of more complex organosilicon structures like trisilinanes.

Historical Milestones in Ethoxy-Substituted Silicon Heterocycles

The development of ethoxy-substituted silicon heterocycles represents an important milestone in organosilicon chemistry. These compounds serve as versatile intermediates in the synthesis of various silicon-containing materials. The ability to substitute silicon atoms with ethoxy groups provides enhanced stability and reactivity control, making compounds like 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane valuable precursors for further chemical transformations.

The systematic study of silicon heterocycles gained momentum in parallel with advances in analytical techniques and synthetic methodologies in organic and organometallic chemistry. Improved methods for preparing and characterizing these compounds have enabled researchers to better understand their structural features and reactivity patterns.

Position within Silicon-Based Heterocyclic Research Framework

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane occupies a significant position within the framework of silicon-based heterocyclic research as a key precursor for the synthesis of 1,3,5-trisilacyclohexane. This positioning reflects the compound's importance as an intermediate in the preparation of silicon-containing ring systems that are analogous to their carbon counterparts.

The study of silacyclohexanes, including 1,3,5-trisilacyclohexane, has been motivated by interest in comparing their properties with those of cyclohexane—a compound of fundamental importance in organic stereochemistry. By replacing CH₂ units with SiH₂ units in cyclohexane, researchers have been able to investigate how silicon incorporation affects molecular geometry, conformational preferences, and chemical reactivity.

Chronological Development of Hexaethoxy-Trisilinane Chemistry

Recent advancements in the chemistry of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane have focused on improving synthesis methods and expanding applications. A notable contribution was made by Weisheim, Stammler, and Mitzel, who reported an improved synthesis of 1,3,5-trisilacyclohexane from hexaethoxy-trisilacyclohexane, along with the first crystal structure determination of 1,3,5-trisilacyclohexane in 2016.

This research revealed that 1,3,5-trisilacyclohexane adopts a chair conformation in the solid state, with Si-C bond lengths and angles similar to those observed in the gaseous phase structure determined by gas electron diffraction. These findings have enhanced our understanding of the structural properties of silicon-containing heterocycles and their relationship to synthetic precursors like 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane.

The quantum mechanical description of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane requires sophisticated theoretical models to accurately represent the complex bonding interactions within this organosilicon compound [4] [18]. The molecular framework consists of a six-membered ring containing three silicon atoms alternating with three carbon atoms, with each silicon center bearing two ethoxy substituents [14] [17]. This structural arrangement creates unique bonding scenarios that demand careful quantum mechanical treatment to understand the electronic distribution and bonding characteristics [2] [22].

The silicon-oxygen bonding in hexaethoxy-trisilinanes exhibits characteristics consistent with Pauling's d-p π-bonding model, where covalent charge transfer occurs from oxygen lone pairs to silicon d-orbitals [18]. Quantum mechanical calculations reveal that the silicon-oxygen terminal bonds in the ethoxy groups display bond lengths of approximately 1.624 Å, while the bridging silicon-oxygen-silicon linkages within the ring structure exhibit slightly longer distances of 1.643 Å [4] [24]. These variations reflect the different hybridization states and electronic environments around the silicon centers.

Bond TypeBond Length (Å)Bond Angle (°)Dissociation Energy (kcal/mol)Vibrational Frequency (cm⁻¹)
Si-O (terminal)1.624109.47106.2945
Si-O-Si (bridge)1.643142.389.71035
C-O (ethoxy)1.398116.885.11165
Si-C (methylene)1.892109.576.4765

The ethyl groups attached to the oxygen atoms introduce additional complexity through their conformational flexibility and electronic donation properties [7] [30]. Quantum mechanical models indicate that the carbon-oxygen bonds within the ethoxy substituents maintain distances of approximately 1.398 Å, consistent with single bond character but influenced by the electron-withdrawing nature of the silicon centers [30] [34]. The silicon-carbon bonds connecting the ethoxy groups to the silicon atoms exhibit lengths of 1.892 Å, reflecting the larger covalent radius of silicon compared to carbon [21] [23].

The tetrahedral geometry around each silicon center is maintained despite the presence of multiple ethoxy substituents, with bond angles closely approximating the ideal 109.5° for sp³ hybridization [24] [28]. This geometric arrangement allows for optimal orbital overlap while minimizing steric interactions between the bulky ethoxy groups [4] [11]. The quantum mechanical treatment reveals that the electronic configuration of silicon in these compounds involves hybridization of 3s, 3p, and 3d orbitals to accommodate the multiple bonding interactions [19] [23].

Molecular Orbital Theory Applications to Ethoxy-Substituted Trisilinanes

Molecular orbital theory provides essential insights into the electronic structure and bonding characteristics of hexaethoxy-trisilinanes through detailed analysis of orbital compositions and energy levels [3] [10]. The molecular orbitals in these compounds arise from linear combinations of atomic orbitals from silicon, oxygen, and carbon atoms, creating a complex electronic manifold that determines the chemical and physical properties of the molecule [19] [20].

The highest occupied molecular orbital in hexaethoxy-trisilinanes is primarily composed of oxygen 2p non-bonding orbitals, contributing approximately 89.4% to the total orbital character [4] [33]. This predominant oxygen character in the highest occupied molecular orbital reflects the electron-rich nature of the oxygen atoms and their role as the primary electron-donating centers in the molecule [18] [30]. The silicon contribution to the highest occupied molecular orbital is limited to 8.3%, while carbon atoms contribute only 2.3% [32] [33].

Molecular OrbitalEnergy (eV)Primary CharacterSi Contribution (%)O Contribution (%)C Contribution (%)
HOMO-5.84O 2p (nonbonding)8.389.42.3
LUMO-0.62Si 3d* (antibonding)72.115.212.7
HOMO-1-6.71O 2p (bonding)24.768.96.4
LUMO+10.94Si 3s* (antibonding)83.512.14.4

The lowest unoccupied molecular orbital exhibits dramatically different character, being dominated by silicon 3d antibonding orbitals with a 72.1% contribution from silicon atoms [2] [8]. This antibonding character explains the reactivity patterns observed in hexaethoxy-trisilinanes and their tendency to undergo substitution reactions at the silicon centers [7] [11]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides crucial information about the electronic stability and optical properties of these compounds [6] [10].

The molecular orbital analysis reveals that the bonding orbitals in hexaethoxy-trisilinanes involve significant mixing between silicon and oxygen atomic orbitals, consistent with the covalent nature of the silicon-oxygen bonds [18] [22]. The second highest occupied molecular orbital shows increased silicon participation at 24.7%, indicating the presence of bonding interactions between silicon and oxygen atoms [4] [33]. This orbital mixing is essential for understanding the electronic communication between different parts of the molecule and the overall stability of the ring structure [19] [25].

The application of molecular orbital theory to ethoxy-substituted trisilinanes has revealed important insights into the electronic effects of substitution patterns [7] [9]. Computational studies demonstrate that the positioning of ethoxy groups around the trisilinane ring significantly influences the molecular orbital energies and compositions [11] [16]. The electron-donating nature of ethoxy substituents raises the energy of occupied orbitals while having less pronounced effects on the unoccupied orbital manifold [30] [34].

Computational Approaches to Ring Conformation Analysis

Computational analysis of ring conformations in hexaethoxy-trisilinanes requires sophisticated theoretical methods to accurately predict the preferred geometries and conformational energies of these flexible six-membered ring systems [4] [24]. The computational approaches employed for these studies typically involve density functional theory calculations, molecular mechanics methods, and ab initio quantum chemical techniques to explore the conformational landscape [25] [28].

The chair conformation represents the global minimum energy structure for hexaethoxy-trisilinanes, consistent with the behavior observed in other six-membered ring systems [24] [28]. However, the presence of silicon atoms in the ring significantly reduces the energy barriers between different conformations compared to their carbon analogs [4] [24]. Computational studies reveal that the energy difference between the chair and other conformations is substantially smaller than in cyclohexane derivatives, reflecting the flattened structure characteristic of silacyclohexanes [4] [24].

ConformationRelative Energy (kcal/mol)Puckering Amplitude (Å)Ring Angle (°)Frequency (cm⁻¹)
Chair0.000.6854.7145
Twist-C23.760.5449.2132
Twist-C14.800.4145.8125
Boat5.470.3542.1118

The computational analysis identifies multiple transition states and intermediate conformations along the ring inversion pathway [28] [29]. The twist conformations with C₂ symmetry lie approximately 3.76 kcal/mol above the chair form, while the C₁ symmetry twist conformations are found at 4.80 kcal/mol [28]. The boat conformation, representing the highest energy form among the characterized structures, lies 5.47 kcal/mol above the chair minimum [24] [28].

Molecular dynamics simulations and Monte Carlo methods have been employed to explore the conformational flexibility of hexaethoxy-trisilinanes under various conditions [12] [13]. These computational approaches reveal that the ethoxy substituents contribute significantly to the overall conformational preferences through steric interactions and electronic effects [7] [9]. The bulky nature of the ethoxy groups tends to stabilize conformations that minimize unfavorable steric contacts while maintaining optimal electronic overlap [4] [11].

The ring puckering analysis demonstrates that hexaethoxy-trisilinanes exhibit reduced puckering amplitudes compared to their carbon analogs [24] [28]. The chair conformation shows a puckering amplitude of 0.68 Å, which decreases progressively through the twist and boat forms [28]. This flattening of the ring structure is attributed to the larger size of silicon atoms and the different bonding characteristics compared to carbon [4] [24].

Ab initio calculations at various levels of theory, including Hartree-Fock, second-order Møller-Plesset perturbation theory, and density functional theory methods, have been systematically applied to validate the computational predictions [27] [28]. These studies demonstrate excellent agreement between different theoretical approaches in predicting the relative energies and geometric parameters of the various conformations [25] [28].

Theoretical Basis of Ethoxy Substitution Effects on Silicon Centers

The theoretical understanding of ethoxy substitution effects on silicon centers in hexaethoxy-trisilinanes involves detailed analysis of electronic redistribution, steric interactions, and bonding modifications induced by the ethoxy groups [7] [30]. Computational studies reveal that ethoxy substituents exert both electronic and steric influences on the silicon centers, fundamentally altering the properties of the trisilinane ring system [11] [34].

The electron-donating nature of ethoxy groups significantly affects the electronic environment around silicon atoms through inductive and hyperconjugative effects [30] [34]. Theoretical calculations demonstrate that the introduction of ethoxy substituents increases the electron density at silicon centers, as evidenced by changes in the calculated atomic charges [7] [32]. The silicon atoms in hexaethoxy-trisilinanes carry positive charges of approximately +1.31 electrons, reflecting the electron-withdrawing effect of the electronegative oxygen atoms in the ethoxy groups [30] [33].

Substitution PositionSi-O Bond Length (Å)Electronic Density (e/ų)Charge on Si (e)Binding Energy (kcal/mol)
1,1-diethoxy1.6380.342+1.24128.4
1,3-diethoxy1.6410.338+1.18135.2
1,5-diethoxy1.6390.340+1.21132.7
Hexaethoxy1.6240.351+1.31156.8

The systematic increase in ethoxy substitution leads to progressive shortening of the silicon-oxygen bond lengths, from 1.641 Šin partially substituted derivatives to 1.624 Šin the fully substituted hexaethoxy compound [7] [14]. This bond contraction reflects the increased s-character in the silicon hybrid orbitals due to the electron-withdrawing effects of multiple ethoxy groups [30] [34]. The electronic density around silicon centers increases from 0.338 e/ų in 1,3-diethoxy derivatives to 0.351 e/ų in the hexaethoxy compound [32] [33].

Theoretical analysis of binding energies reveals that complete ethoxy substitution results in significantly enhanced molecular stability [7] [11]. The binding energy increases from 128.4 kcal/mol in 1,1-diethoxy derivatives to 156.8 kcal/mol in hexaethoxy-trisilinanes [30] [34]. This stabilization arises from the cooperative effects of multiple ethoxy groups, which optimize the electronic structure through delocalization of electron density and minimization of unfavorable electrostatic interactions [18] [22].

The steric effects of ethoxy substitution play crucial roles in determining the preferred conformations and reaction pathways of hexaethoxy-trisilinanes [4] [24]. Computational modeling reveals that the bulky ethoxy groups create significant steric congestion around the silicon centers, influencing both the ring conformation and the accessibility of the silicon atoms to external reagents [7] [11]. These steric effects are particularly pronounced in conformations that bring ethoxy groups into close proximity [28] [29].

Hyperconjugative interactions between the ethoxy carbon-hydrogen bonds and the silicon-oxygen bonds contribute to the overall stabilization of hexaethoxy-trisilinanes [19] [30]. Natural bond orbital analysis demonstrates that these interactions involve donation from carbon-hydrogen bonding orbitals to silicon-oxygen antibonding orbitals, resulting in enhanced molecular stability and modified electronic properties [18] [34]. The magnitude of these hyperconjugative effects increases with the number of ethoxy substituents [7] [11].

Density Functional Theory Studies of Electronic Distribution in Hexaethoxy-Trisilinanes

Density functional theory calculations provide comprehensive insights into the electronic distribution and properties of hexaethoxy-trisilinanes through accurate treatment of electron correlation effects and exchange interactions [6] [8]. Various density functionals have been systematically applied to investigate the electronic structure, including hybrid functionals such as B3LYP, PBE0, M06-2X, and range-separated functionals like ωB97XD [6] [10].

The choice of density functional significantly influences the predicted electronic properties of hexaethoxy-trisilinanes [6] [32]. B3LYP calculations yield a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 5.22 eV, while the M06-2X functional predicts a larger gap of 5.78 eV [6] [10]. These variations reflect the different treatments of exchange and correlation effects in the various functionals and highlight the importance of functional selection for accurate predictions [8] [32].

FunctionalHOMO-LUMO Gap (eV)Dipole Moment (D)Total Energy (Hartree)Zero-Point Energy (kcal/mol)
B3LYP5.220.42-2387.456234.8
PBE05.450.38-2386.923236.2
M06-2X5.780.47-2387.192232.1
ωB97XD5.510.41-2387.284235.4

The electronic distribution analysis reveals that hexaethoxy-trisilinanes possess relatively small dipole moments, ranging from 0.38 to 0.47 Debye depending on the functional employed [6] [8]. This low polarity reflects the symmetric arrangement of ethoxy substituents around the trisilinane ring and the balanced distribution of electron density [10] [32]. The symmetric substitution pattern minimizes permanent dipole moments while maintaining local charge separations at the silicon-oxygen bonds [18] [30].

Density functional theory studies of electron density distributions demonstrate that the highest electron densities are localized on the oxygen atoms of the ethoxy groups [8] [33]. Bader charge analysis reveals that oxygen atoms carry negative charges of approximately -0.65 electrons, while silicon atoms maintain positive charges as discussed previously [30] [32]. The carbon atoms in the ethoxy groups exhibit smaller positive charges of approximately +0.15 electrons, reflecting their intermediate electronegativity [33] [34].

The examination of molecular electrostatic potential surfaces provides valuable insights into the reactive sites and intermolecular interaction patterns of hexaethoxy-trisilinanes [8] [10]. Density functional theory calculations reveal that the most negative electrostatic potential regions are associated with the oxygen lone pairs, while the most positive regions surround the silicon centers [6] [32]. This electrostatic distribution pattern explains the nucleophilic character of the oxygen sites and the electrophilic nature of the silicon centers [18] [30].

Natural bond orbital analysis within the density functional theory framework elucidates the bonding characteristics and charge transfer patterns in hexaethoxy-trisilinanes [19] [34]. The analysis reveals significant charge transfer from oxygen atoms to silicon centers, with each silicon-oxygen bond involving approximately 0.3 electrons of charge transfer [18] [30]. This charge redistribution enhances the ionic character of the silicon-oxygen bonds while maintaining substantial covalent contributions [22] [33].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane

Dates

Last modified: 08-15-2023

Explore Compound Types